![molecular formula C16H22N6O4S B2943619 Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 891128-73-7](/img/structure/B2943619.png)
Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N6O4S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antihypertensive Agents : A study by Bayomi et al. (1999) discusses the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, including compounds similar in structure to the one , and their potential as antihypertensive agents. Some of these compounds showed promising activity.
Antimicrobial and Antifungal Activities : Compounds structurally related to "Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate" have been explored for antimicrobial and antifungal properties. For instance, Basoğlu et al. (2013) synthesized compounds with similar structures and evaluated them for antimicrobial and antifungal activities.
Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) synthesized novel compounds structurally related to the chemical , assessing their potential as anti-inflammatory and analgesic agents.
Chemical Synthesis and Characterization
Synthesis Techniques : Various studies have focused on synthesizing and characterizing compounds structurally similar to "this compound". For instance, Liu and Chen (1985) worked on the refluxing of 2-hydrazinoperimidine with diethyl oxalate and ethyl pyruvate to synthesize related compounds.
Chemical Reactions and Properties : Research by Didenko et al. (2010) studied the selectivity of reactions involving similar compounds, contributing to the understanding of their chemical properties and potential applications.
Applications in Drug Development
- Tuberculostatic Activity : Titova et al. (2019) synthesized structural analogs of a compound related to "this compound" and evaluated them for tuberculostatic activity, indicating potential applications in treating tuberculosis.
Mechanism of Action
The exact target of a compound depends on its specific structure and the presence of functional groups that can interact with biological macromolecules. The mode of action would involve the compound binding to its target, leading to changes in the target’s function. This could affect various biochemical pathways, leading to downstream effects at the molecular and cellular levels .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its size, polarity, and stability. These properties also affect the compound’s bioavailability, or the extent to which it reaches its site of action .
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its interactions with its target .
properties
IUPAC Name |
ethyl 4-[2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4S/c1-4-26-16(25)21-7-5-20(6-8-21)12(23)9-27-15-19-18-14-17-13(24)10(2)11(3)22(14)15/h4-9H2,1-3H3,(H,17,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRQEPLFJHPNHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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